molecular formula C15H16O2S B2516548 1-Methyl-4-(2-phenoxyethylsulfinyl)benzene CAS No. 28611-92-9

1-Methyl-4-(2-phenoxyethylsulfinyl)benzene

Cat. No.: B2516548
CAS No.: 28611-92-9
M. Wt: 260.35
InChI Key: KDIXLMBNMXAKRE-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-phenoxyethylsulfinyl)benzene is an organic compound with the molecular formula C15H16O3S It is characterized by a benzene ring substituted with a methyl group and a 2-phenoxyethylsulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2-phenoxyethylsulfinyl)benzene typically involves the reaction of 1-methyl-4-bromobenzene with 2-phenoxyethanethiol in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) for the coupling reaction. The oxidation step can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(2-phenoxyethylsulfinyl)benzene can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products:

    Oxidation: 1-Methyl-4-(2-phenoxyethylsulfonyl)benzene

    Reduction: 1-Methyl-4-(2-phenoxyethylsulfanyl)benzene

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

1-Methyl-4-(2-phenoxyethylsulfinyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Methyl-4-(2-phenoxyethylsulfinyl)benzene exerts its effects involves interactions with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the phenoxyethyl moiety may interact with hydrophobic pockets in proteins, affecting their function and activity.

Comparison with Similar Compounds

  • 1-Methyl-4-(2-phenoxyethylsulfanyl)benzene
  • 1-Methyl-4-(2-phenoxyethylsulfonyl)benzene
  • 1-Methyl-4-(2-phenoxyethylthio)benzene

Comparison: 1-Methyl-4-(2-phenoxyethylsulfinyl)benzene is unique due to the presence of the sulfinyl group, which imparts distinct redox properties compared to its sulfanyl and sulfonyl analogs. This makes it particularly useful in studies involving oxidative stress and redox biology.

Biological Activity

1-Methyl-4-(2-phenoxyethylsulfinyl)benzene, a sulfinyl compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological activity, including its antioxidant, antimicrobial, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a sulfinyl group that enhances its reactivity and potential biological interactions. The presence of the phenoxyethyl moiety may contribute to its solubility and interaction with biological targets.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress within biological systems. The antioxidant activity of this compound has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Research Findings:

  • In vitro studies demonstrated that the compound exhibited significant free radical scavenging activity. For example, at a concentration of 90 ppm, it showed a radical scavenging activity percentage (RSA) comparable to standard antioxidants like ascorbic acid .
Concentration (ppm)RSA (%)
569.63
9051.56

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains.

Case Studies:

  • A study reported that this compound demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective inhibition of bacterial growth .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.

Research Findings:

  • In vitro assays have indicated that the compound can inhibit cell proliferation in cancer cell lines by modulating signaling pathways associated with cell survival and apoptosis. For instance, it was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in breast cancer cells .

The biological activities of this compound may be attributed to its ability to interact with specific cellular targets:

  • Antioxidant Mechanism: The compound may neutralize free radicals through electron donation, thereby reducing oxidative damage.
  • Antimicrobial Mechanism: Its sulfinyl group could disrupt bacterial cell membranes or interfere with metabolic processes essential for bacterial survival.
  • Anticancer Mechanism: By affecting key signaling pathways involved in cell proliferation and survival, the compound may promote apoptosis in malignant cells.

Properties

IUPAC Name

1-methyl-4-(2-phenoxyethylsulfinyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2S/c1-13-7-9-15(10-8-13)18(16)12-11-17-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIXLMBNMXAKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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